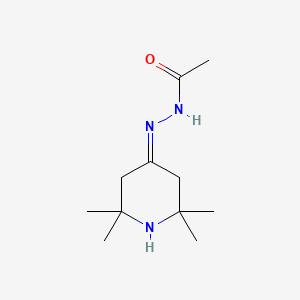![molecular formula C22H24N2O4 B5561087 8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves several key steps, including the preparation of precursors, cyclization reactions, and functional group modifications. For instance, Caroon et al. (1981) described the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, showcasing the versatility of these compounds in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is characterized by a spirocyclic framework, which includes a diaza (nitrogen-containing) and an oxa (oxygen-containing) ring. This structure contributes to the unique chemical properties of these compounds. Chiaroni et al. (2000) and Martin‐Lopez & Bermejo (1998) provide insights into the structural aspects of similar diazaspirodecane systems, emphasizing the impact of substituents on molecular conformation and stability (Chiaroni et al., 2000); (Martin‐Lopez & Bermejo, 1998).
Chemical Reactions and Properties
1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for diverse applications in chemical synthesis and drug development. Studies by Koszytkowska-Stawińska et al. (2004) and Tsukamoto et al. (1995) demonstrate the reactivity of similar compounds in different chemical environments, highlighting their potential for chemical modifications (Koszytkowska-Stawińska et al., 2004); (Tsukamoto et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including oxidative cyclization of olefinic precursors and reactions with nitrones for structural derivatives exploration. These techniques are crucial for developing new compounds with potential biological activities (Martin‐Lopez & Bermejo, 1998; Chiaroni et al., 2000).
Regioselectivity in Acylation : Research into the effect of base and acyl chloride on the regioselectivity of acylation for derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one reveals insights into synthetic pathways that could be optimized for desired substituent patterns, impacting the physicochemical properties of these compounds (Koszytkowska-Stawińska et al., 2004).
Pharmacological Activities
Antiviral Activities : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been evaluated for their antiviral properties. Notably, some compounds demonstrated inhibitory effects against human coronavirus, suggesting the potential for antiviral drug development using this chemical scaffold (Apaydın et al., 2019).
Neuroprotective Effects : Derivatives have also been explored for their neuroprotective effects, showing potential in protecting against brain edema and deficits in memory and learning, indicating a broad spectrum of pharmacological applications beyond antiviral activities (Tóth et al., 1997).
Spiroheterocycles Containing Antimicrobial Properties : Research into spiroheterocycles containing the 1,2,4-triazole, piperidine, and sulfonamide moieties has shown significant antimicrobial activity, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Dalloul et al., 2016).
Propiedades
IUPAC Name |
3-methyl-8-(2-phenylmethoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-16-22(28-21(23)26)11-13-24(14-12-22)20(25)18-9-5-6-10-19(18)27-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWSSJDZIDTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(Benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)


![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)
